molecular formula C9H20ClNO B2810342 4-(Tert-butyl)piperidin-4-ol hydrochloride CAS No. 22093-42-1

4-(Tert-butyl)piperidin-4-ol hydrochloride

Cat. No. B2810342
CAS RN: 22093-42-1
M. Wt: 193.72
InChI Key: CZXFVYAJWRAXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 4-position with a tert-butyl group and a hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 193.71 . The compound’s InChI key is CZXFVYAJWRAXBP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 4-Chloropiperidine Hydrochloride : Utilizing piperidin-4-one hydrochloride as a raw material, the synthesis includes reduction and n-carbonylation to obtain tert-butyl-4-hydroxy pi-peridine-l-carboxylate, followed by synthesis of 4-chloropiperidine hydrochloride using sulfoxyl chloride (Zhang Guan-you, 2010).

  • Synthesis of Naphthyridone p38 MAP Kinase Inhibitor : Involving a tandem Heck-lactamization, N-oxidation, and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, this synthesis supports the development of a drug for rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).

  • Synthesis of Piperidine Derivatives : Discusses the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of N-Boc piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Applications in Drug Synthesis

  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine : Investigates the synthesis of a novel triple reuptake inhibitor with potential for treating conditions like seasonal allergic rhinitis (M. Yamashita et al., 2015).

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Details the synthesis of an important intermediate in biologically active compounds like crizotinib (D. Kong et al., 2016).

Structural and Molecular Analysis

  • Crystal and Molecular Structure of 4-Carboxypiperidinium Chloride : Provides an analysis of the molecular structure of 4-piperidinecarboxylic acid hydrochloride, contributing to the understanding of its chemical behavior and interactions (M. Szafran et al., 2007).

  • Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes : Explores the synthesis and stability of poly(arylene piperidinium)s as anion exchange membranes for alkaline fuel cells, demonstrating their potential in energy applications (J. Olsson et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFVYAJWRAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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